Clathrin B

Synaptic vesicle homeostasis Neuronal endocytosis Knockout mouse phenotyping

Clathrin B, officially designated Clathrin Light Chain B (CLTB / LCB / Lcb), is one of two paralogous clathrin light chain subunits in vertebrates — the other being Clathrin Light Chain A (CLTA / LCa) — which associate with the clathrin heavy chain CHC17 to form the triskelion structural unit of clathrin-coated vesicles. The two light chain isoforms share approximately 60% amino acid sequence identity and arose via localized gene duplication during chordate evolution, with their sequence differences conserved for over 500 million years.

Molecular Formula C19H26O
Molecular Weight 270.4 g/mol
Cat. No. B1251329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClathrin B
Synonymsclathrin B
Molecular FormulaC19H26O
Molecular Weight270.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(C=CC(=CC=CC(C)C)C)O)C
InChIInChI=1S/C19H26O/c1-14(2)8-6-9-15(3)12-13-19(20)18-11-7-10-16(4)17(18)5/h6-14,19-20H,1-5H3/b8-6+,13-12+,15-9+
InChIKeyXSPCADAEZUXHRH-LEBDXYBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is Clathrin Light Chain B (CLTB) and Why Does Its Selection Matter for Research Procurement


Clathrin B, officially designated Clathrin Light Chain B (CLTB / LCB / Lcb), is one of two paralogous clathrin light chain subunits in vertebrates — the other being Clathrin Light Chain A (CLTA / LCa) — which associate with the clathrin heavy chain CHC17 to form the triskelion structural unit of clathrin-coated vesicles [1]. The two light chain isoforms share approximately 60% amino acid sequence identity and arose via localized gene duplication during chordate evolution, with their sequence differences conserved for over 500 million years [2]. CLTB is encoded by the CLTB gene at human chromosomal locus 5q35.2, whereas CLTA maps to 12q23–q24 [3]. Although both light chains participate in clathrin-mediated endocytosis, a growing body of direct comparative evidence demonstrates that CLTB and CLTA exhibit functionally non-redundant roles in synaptic vesicle homeostasis, membrane deformation efficiency, HSC70-mediated uncoating regulation, and disease-associated expression, making isoform-level reagent selection critical for experimental design and procurement decisions [1][4].

Why CLTA Reagents Cannot Simply Substitute for CLTB in Endocytosis and Disease Research


Despite ~60% sequence identity and shared participation in clathrin coat assembly, CLTA and CLTB are not functionally interchangeable [1]. Direct comparative knockout studies in mice reveal that the two isoforms produce opposite phenotypes in synaptic vesicle homeostasis: mice expressing only nCLCa (CLTB knockout) exhibit increased synaptic vesicle density with normal neurotransmission, whereas mice expressing only nCLCb (CLTA knockout) display reduced synaptic vesicle pools, impaired neurotransmission, a 50% survival deficit, and neurological dysfunction [1]. Biochemically, LCa (CLTA) is significantly more effective than LCb (CLTB) at stimulating HSC70 ATPase activity and inhibiting clathrin uncoating in vitro [2]. In disease contexts, CLTB — but not CLTA — has been validated as a specific driver of hepatocellular carcinoma progression, with overexpression of approximately 2.5-fold in tumor tissue and enrichment in pro-angiogenic small extracellular vesicles [3]. These functional disparities mean that substituting a CLTA antibody, siRNA, or recombinant protein for a CLTB-specific reagent introduces isoform-level confounding that can invert experimental outcomes or mask disease-relevant biology.

Product-Specific Quantitative Evidence Guide: CLTB Differentiation Data vs CLTA and Other Comparators


Synaptic Vesicle Density Phenotype Inversion: CLTB Knockout vs CLTA Knockout In Vivo

Direct head-to-head comparison in hippocampal neurons of conditional knockout mice reveals opposite synaptic vesicle (SV) density phenotypes. CLCb KO mice, which express only nCLCa, exhibit significantly increased SV density compared to wild-type littermates, whereas CLCa KO mice, which express only nCLCb, show significantly reduced SV density [1]. Electrophysiological recordings confirm that the readily releasable pool (RRP) is larger in CLCb KO mice but reduced in CLCa KO mice relative to WT [1]. This evidence demonstrates that the two light chain isoforms regulate SV pool size in opposite directions in vivo.

Synaptic vesicle homeostasis Neuronal endocytosis Knockout mouse phenotyping

HSC70 ATPase Stimulation and Clathrin Uncoating: LCa (CLTA) Is More Effective Than LCb (CLTB)

In a direct comparative biochemical study using purified recombinant light chains and synthetic peptides, LCa (CLTA) demonstrated significantly greater effectiveness than LCb (CLTB) in stimulating HSC70 ATPase activity and inhibiting clathrin uncoating in vitro [1]. The differential activity maps to high sequence divergence within the proline- and glycine-rich region (residues 47–71) of the HSC70 binding domain, which undergoes reversible conformational changes in LCa but not LCb [1]. Furthermore, clathrin-coated vesicles derived from LCa-negative cells showed altered HSC70-mediated uncoating kinetics, confirming that LCa preferentially stimulates this reaction [2].

Clathrin uncoating HSC70 chaperone In vitro biochemistry

CLTB Overexpression in Hepatocellular Carcinoma: ~2.5-Fold Elevation and Prognostic Significance

Multi-omics analysis integrating TCGA and GEO databases demonstrates that CLTB mRNA expression is elevated approximately 2.5-fold in hepatocellular carcinoma (HCC) tissue compared to normal liver (p < 0.001) [1]. In a clinical cohort, 75% of HCC cases showed strong CLTB positivity by immunohistochemistry, and 58.3% of tumors had significantly higher CLTB expression than matched adjacent non-tumor tissue [1]. Elevated CLTB expression is associated with poor prognosis, and CLTB is additionally annotated as an unfavorable prognostic marker in renal cancer [2]. In contrast, CLTA upregulation in HCC is associated with distinct mechanisms involving sEV uptake rather than the NF-κB-PCLAF signaling axis reported for CLTB [1].

Hepatocellular carcinoma Cancer biomarker CLTB overexpression

Survival Essentiality: CLTA Knockout Causes ~50% Perinatal Lethality While CLTB Knockout Mice Show Normal Survival

Breeding analysis of clathrin light chain knockout mouse colonies reveals a stark contrast in survival essentiality between the two isoforms. Homozygous CLCa knockout (CLTA KO) mice show approximately 50% survival rate compared to the expected Mendelian ratio, indicating significant perinatal lethality [1]. In contrast, homozygous CLCb knockout (CLTB KO) mice exhibit no survival defects and normal motor coordination [1]. Furthermore, surviving CLCa KO mice display defects in rotarod balance and grid-walking tests, whereas CLCb KO mice perform normally in these neurological assessments [1]. These data demonstrate that loss of CLTA (nCLCa) is less tolerated than loss of CLTB (nCLCb), establishing a functional hierarchy of isoform essentiality.

Gene essentiality Knockout survival Developmental requirement

Neuronal Membrane Deformation: 1:1 Mix of nCLCa and nCLCb Outperforms Single-Isoform Clathrin

In vitro reconstitution assays using purified clathrin with defined CLC compositions demonstrate that clathrin assembled with a 1:1 mixture of nCLCa and nCLCb (the neuronal splice variants of CLTA and CLTB) produces significantly higher-quality planar lattices and more efficient membrane deformation than clathrin containing either single neuronal isoform alone [1]. Lattice quality, quantified by Fourier transform analysis, was significantly reduced for clathrin with single neuronal isoforms compared to the 1:1 mix, while clathrin with only nCLCa enabled greater budding efficiency than clathrin with only nCLCb [1]. This demonstrates that the two CLC isoforms function synergistically, but nCLCa (CLTA) retains greater independent functionality than nCLCb (CLTB) when the partner isoform is absent.

Membrane deformation Clathrin lattice assembly Synaptic vesicle biogenesis

CLTB-Enriched Small Extracellular Vesicles: 3.2-Fold Enrichment and Pro-Angiogenic Activity in HCC

Quantitative proteomic analysis of small extracellular vesicles (sEVs) secreted by HCC cells revealed that CLTB protein is enriched 3.2-fold compared to sEVs from non-malignant THLE-2 hepatocytes [1]. Functional assays showed that sEV-CLTB enhances HUVEC tube formation by 2.3-fold (branch point count) and spheroid sprouting length by 180%, while increasing endothelial barrier permeability by 2.5-fold (TMR-dextran leakage) [1]. Mechanistically, sEV-CLTB binds SH3KBP1 to inhibit its ubiquitination, extending SH3KBP1 half-life from 4.5 hours to 9.2 hours [1]. In patient-derived xenograft models, pharmacological inhibition of CLTB function with chlorpromazine reduced tumor volume by 47%, and the combination with sorafenib achieved 72% tumor growth inhibition [1].

Small extracellular vesicles Tumor angiogenesis CLTB cargo sorting

Best Research and Industrial Application Scenarios for CLTB-Specific Reagents Based on Quantitative Differentiation Evidence


Neuronal Synaptic Vesicle Homeostasis Studies Requiring Isoform-Level Functional Dissection

For neuroscience laboratories investigating clathrin-dependent synaptic vesicle endocytosis and pool maintenance, CLTB-specific knockout constructs, siRNA, and validated antibodies are essential because CLTB knockout (CLCa-only) increases SV density while CLTA knockout (CLCb-only) decreases it — producing opposite phenotypes in the same hippocampal synapse assay [1]. CLTB KO models offer the additional practical advantage of normal survival and intact motor coordination, enabling chronic in vivo electrophysiology and behavioral studies that are precluded in CLTA KO models due to ~50% perinatal lethality [1]. Procurement should prioritize CLTB reagents with documented lack of CLTA cross-reactivity, as pan-light chain antibodies will mask these opposing phenotypes.

Hepatocellular Carcinoma Biomarker Validation and sEV Cargo Analysis

Given that CLTB is overexpressed approximately 2.5-fold in HCC tissue with 75% strong positivity in clinical cohorts, and that CLTB-enriched sEVs promote angiogenesis 2.3-fold more potently than baseline [2], clinical research groups validating CLTB as a diagnostic or prognostic biomarker require CLTB-monospecific IHC-grade antibodies and CLTB-selective ELISA kits. Isoform specificity is critical because CLTA is also upregulated in HCC but drives distinct oncogenic mechanisms (sEV uptake vs NF-κB-PCLAF signaling), meaning cross-reactive detection reagents confound mechanistic conclusions and biomarker accuracy [2].

In Vitro Reconstitution of Clathrin-Mediated Membrane Deformation

Biophysics and structural biology groups assembling clathrin coats on synthetic liposomes for membrane deformation studies must select recombinant CLTB protein separately from CLTA because single-isoform clathrin (particularly nCLCb-only) generates lower lattice quality and reduced budding efficiency compared to the 1:1 nCLCa:nCLCb mix [1]. Pre-formulated mixed-isoform clathrin reagents are preferable for standard assays, but CLTB-only clathrin is specifically valuable as a low-activity control to quantify the contribution of isoform mixing to membrane curvature generation [1].

CLTB-Targeted Drug Discovery and Pharmacodynamic Biomarker Development

Pharmaceutical discovery programs targeting CLTB in HCC can reference quantitative pharmacodynamic benchmarks from the literature: CLTB inhibition with chlorpromazine reduces HCC tumor volume by 47% in PDX models, and the combination with sorafenib achieves 72% inhibition [2]. CLTB-specific pharmacodynamic assays measuring SH3KBP1 half-life extension (from 4.5 to 9.2 hours) or sEV-CLTB levels provide target engagement readouts that are not confounded by CLTA [2]. Procurement of high-purity recombinant CLTB protein (≥90% by SDS-PAGE, endotoxin ≤1.0 EU/µg) is recommended for assay development, with careful attention to tag selection (His, GST, or tag-free) depending on downstream structural or interaction studies.

Quote Request

Request a Quote for Clathrin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.